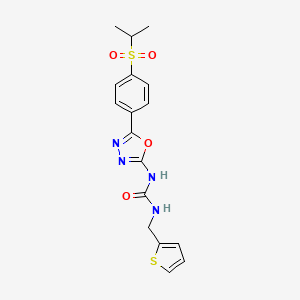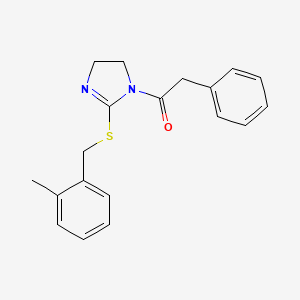
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule characterized by its unique structural features and multiple functional groups. Its intricate composition makes it a subject of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step procedure, starting with the preparation of the core pyrrolidinyl and pyrazolyl moieties. Typical synthetic routes may include:
Formation of Pyrimidinyl Ether: The initial step involves the formation of 6-ethyl-5-fluoropyrimidin-4-yl ether through nucleophilic substitution reactions.
Pyrrolidinylation: The pyrrolidin-1-yl group is introduced via nucleophilic substitution, where 6-ethyl-5-fluoropyrimidin-4-yl ether reacts with a pyrrolidine derivative.
Pyrazolyl Methylation: Finally, the pyrazol-5-yl-methanone derivative is formed through methylation of 1-methyl-3-phenyl-1H-pyrazole with appropriate methylating agents.
Industrial Production Methods: Industrial production typically involves large-scale synthesis in batch reactors. Standard protocols emphasize stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives under the influence of oxidizing agents.
Reduction: Reduction reactions might lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, especially nucleophilic substitutions at the pyrimidinyl and pyrazolyl sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.
Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile.
科学的研究の応用
This compound has diverse applications across multiple fields:
Chemistry: Used as a building block for more complex organic synthesis due to its reactive functional groups.
Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors due to its intricate molecular structure.
Industry: Utilized in the synthesis of specialized polymers or materials with unique chemical properties.
作用機序
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's effects are mediated through interactions at the molecular level, altering the conformation or activity of the target proteins. This modulation can lead to downstream biological effects, making it useful in therapeutic contexts.
類似化合物との比較
When compared to other structurally related compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of functional groups that provide distinct reactivity and application profiles. Similar compounds might include:
(4-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: Lacks the fluorine substitution and ethyl group, resulting in different chemical properties.
1-phenyl-3-(pyrimidin-4-yloxy)-1H-pyrazole: Different functional group placement affects its reactivity and biological activity.
特性
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-3-16-19(22)20(24-13-23-16)29-15-9-10-27(12-15)21(28)18-11-17(25-26(18)2)14-7-5-4-6-8-14/h4-8,11,13,15H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOPHDZJWRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/new.no-structure.jpg)
![ethyl 5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B2847826.png)

![3-(2-(1,3-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2847829.png)
![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine](/img/structure/B2847830.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole](/img/structure/B2847838.png)



![4-methyl-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2847843.png)
